[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid
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Description
[4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid is a useful research compound. Its molecular formula is C14H12N4O5 and its molecular weight is 316.273. The purity is usually 95%.
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Biological Activity
The compound [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetic acid, a derivative of the coumarin family, exhibits significant biological activities that warrant detailed exploration. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a coumarin core with a tetrazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with coumarin structures often demonstrate a range of biological activities:
- Antimicrobial Activity : Coumarin derivatives have been shown to possess significant antibacterial and antifungal properties. Studies have indicated that modifications on the coumarin scaffold can enhance these effects.
- Anticancer Properties : Certain coumarins exhibit cytotoxic effects against various cancer cell lines. The presence of functional groups such as the tetrazole ring may contribute to increased potency.
- Anti-inflammatory Effects : Coumarins are also recognized for their anti-inflammatory activities, which could be relevant in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various coumarin derivatives found that compounds with substitutions at the 7-position (like the tetrazole in our compound) exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
Standard Antibiotic | 8 | 4 |
[4-methyl-2-oxo...] | 2 | 1 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound reduced cell viability significantly compared to controls. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that coumarins can inhibit topoisomerase enzymes, leading to DNA damage in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of coumarin derivatives is heavily influenced by their structural components. The presence of a tetrazole ring has been associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and participate in π-stacking interactions.
- Positioning of Functional Groups : The position of substituents on the coumarin ring influences solubility and binding affinity.
- Tetrazole Influence : The addition of the tetrazole moiety increases lipophilicity, potentially enhancing cellular uptake.
Properties
IUPAC Name |
2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-7-9-3-2-8(22-6-12-15-17-18-16-12)4-11(9)23-14(21)10(7)5-13(19)20/h2-4H,5-6H2,1H3,(H,19,20)(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKCORREAPKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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